molecular formula C9H12N2O2 B8470066 3-Pyrazin-2-yl-propionic acid ethyl ester

3-Pyrazin-2-yl-propionic acid ethyl ester

Cat. No.: B8470066
M. Wt: 180.20 g/mol
InChI Key: ZKVXJLJUXNGCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrazin-2-yl-propionic acid ethyl ester is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 3-pyrazin-2-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)4-3-8-7-10-5-6-11-8/h5-7H,2-4H2,1H3

InChI Key

ZKVXJLJUXNGCGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=NC=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyl lithium (2.5M in hexane—2560 mL) was added within 2 hours into a 10 L flask charged with THF (3350 mL) and diisopropylamine (658 g) while the temperature was maintained at 0–5° C. with an ice bath. The LDA solution was then precooled to −50° C. and a mixture of methylpyrazine (606 g) and THF (590 mL) was added within 2 hours under vigorous stirring at −40 to −30° C. The deep red anion solution is then pumped to a cooled (−60° C.) mixture of tert-butyl bromoacetate (1255 g) and THF (3360 mL) in a 20 L reactor. During the addition of the anion solution, the temperature in the reaction vessel did not exceed −55° C. After the addition, the mixture is stirred for further 30 min at −55° C. and then transferred to a 30 L reactor (the transesterification and removal of solvents can be done for two runs at once). A solution of sodium ethylate (142 g) dissolved in EtOH (2200 mL) was then added to the orange mixture and about 12 L of solvents were distilled off until a temperature of 80° C. was reached in the distillation head and 100° C. in the boiling liquid. The mixture was cooled to approximately 30° C. and then toluene (840 mL), AcOEt (840 mL), and water (1180 mL) were added. After separation of the phases, the organic layer was extracted three times with AcOEt (420 mL) and toluene (170 mL) each. The combined organic phases were then concentrated in vacuo and the residue was distilled over a Vigreux column (bp 115 to 130° C. @ 0.07 mbar) giving the title compound (579 g).
Quantity
2560 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
606 g
Type
reactant
Reaction Step Three
Name
Quantity
590 mL
Type
solvent
Reaction Step Three
Quantity
1255 g
Type
reactant
Reaction Step Four
Name
Quantity
3360 mL
Type
solvent
Reaction Step Four
Quantity
658 g
Type
reactant
Reaction Step Five
Name
Quantity
3350 mL
Type
solvent
Reaction Step Five

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